molecular formula Cl2C6H3NO2<br>C6H3Cl2NO2 B1583056 1,3-Dichloro-2-nitrobenzene CAS No. 601-88-7

1,3-Dichloro-2-nitrobenzene

Cat. No. B1583056
Key on ui cas rn: 601-88-7
M. Wt: 192 g/mol
InChI Key: VITSNECNFNNVQB-UHFFFAOYSA-N
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Patent
US09006477B2

Procedure details

A solution of 7.5 g (30 mmol) of tungstic acid, 5.2 g (52 mmol) of concentrated sulfuric acid, 32.7 g (200 mmol) of 2,6-dichloroaniline, and 6.9 g (20 mmol) of tetrabutylammonium hydrogen sulfate in 74 ml of a chlorobenzene was heated to 47° C., and 53 ml (600 mmol) of a 35% hydrogen peroxide solution was added dropwise over 10 hours. The pH value at this time was 0.3. After the completion of the dropwise addition, the mixture was stirred at 47° C. for 4 hours. After the disappearance of the 2,6-dichloroaniline was confirmed by HPLC analysis (area percentage method), 220 ml of chlorobenzene and 20 g (160 mmol) of a 25% aqueous sodium hydroxide solution were added. The pH value at this time was 13.5. The reaction liquid was separated at 75° C., and 91 g of the aqueous layer was removed. Then, the obtained organic layer was cooled to 60° C. or less. 35 g (300 mmol) of a 48% aqueous potassium hydroxide solution was added, and 34 ml (400 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature was adjusted to 60° C. or less. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours, and the reaction was completed. The reaction liquid was separated at room temperature. The obtained organic layer was analyzed by gas chromatography by the absolute calibration method, and as a result, the yield was 62%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.2 g
Type
reactant
Reaction Step Four
Quantity
32.7 g
Type
reactant
Reaction Step Four
Quantity
6.9 g
Type
catalyst
Reaction Step Four
Quantity
74 mL
Type
solvent
Reaction Step Four
Quantity
7.5 g
Type
catalyst
Reaction Step Four
Quantity
220 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:8]=1[NH2:9].OO.[OH-:17].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.ClC1C=CC=CC=1.O[W](O)(=O)=O>[Cl:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[C:8]=1[N+:9]([O-:2])=[O:17] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
32.7 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
6.9 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
74 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
7.5 g
Type
catalyst
Smiles
O[W](=O)(=O)O
Step Five
Name
Quantity
220 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 47° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
was separated at 75° C.
CUSTOM
Type
CUSTOM
Details
91 g of the aqueous layer was removed
TEMPERATURE
Type
TEMPERATURE
Details
Then, the obtained organic layer was cooled to 60° C. or less
ADDITION
Type
ADDITION
Details
35 g (300 mmol) of a 48% aqueous potassium hydroxide solution was added
ADDITION
Type
ADDITION
Details
34 ml (400 mmol) of a 35% hydrogen peroxide solution was added dropwise while the reaction temperature
CUSTOM
Type
CUSTOM
Details
was adjusted to 60° C. or less
ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
was separated at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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